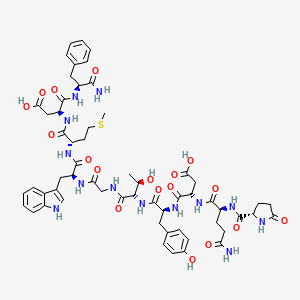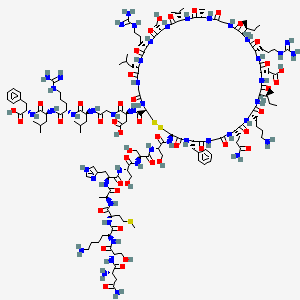
Melanocyte protein Pmel 17 precursor (209-217)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melanocyte protein Pmel 17 precursor (209-217) is a fragment of the premelanosome protein, which plays a crucial role in melanosome morphogenesis and pigmentation. This protein is predominantly expressed in pigment cells and is involved in the formation of intralumenal fibrils within early-stage melanosomes, upon which eumelanins deposit in later stages .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Melanocyte protein Pmel 17 precursor (209-217) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
化学反应分析
Types of Reactions
Melanocyte protein Pmel 17 precursor (209-217) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
科学研究应用
Melanocyte protein Pmel 17 precursor (209-217) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanosome formation and pigmentation processes.
Medicine: Explored as a potential target for melanoma immunotherapy due to its expression in melanoma cells.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation
作用机制
The mechanism of action of Melanocyte protein Pmel 17 precursor (209-217) involves its role in the formation of amyloid fibrils within melanosomes. These fibrils serve as a scaffold for the deposition of eumelanin, contributing to pigmentation. The peptide interacts with various molecular targets, including adaptor proteins (AP1 and AP2), which facilitate its sorting and trafficking within melanocytes .
相似化合物的比较
Similar Compounds
Glycoprotein 100 (gp100): Another melanoma-associated antigen involved in melanosome formation.
Silver locus protein homolog (SILV): Shares similar functions in pigmentation and melanosome biogenesis
Uniqueness
Melanocyte protein Pmel 17 precursor (209-217) is unique due to its specific role in the early stages of melanosome formation and its potential as a melanoma-specific antigen. Its ability to form amyloid fibrils distinguishes it from other pigmentation-related proteins .
属性
CAS 编号 |
162558-10-3 |
|---|---|
分子式 |
C46H72N10O15 |
分子量 |
1005.12 |
序列 |
ITDQVPFSV |
来源 |
Homo sapiens (human) |
储存 |
Common storage 2-8℃, long time storage -20℃. |
同义词 |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)





